molecular formula C16H30N4O4 B3253934 (1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate CAS No. 229614-51-1

(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate

Cat. No.: B3253934
CAS No.: 229614-51-1
M. Wt: 342.43 g/mol
InChI Key: UCEWLPUPWASTTL-RYMFRWLXSA-N
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Description

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the guanidino and hydroxy groups, and the attachment of the acetamido-ethylbutyl side chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an amine .

Scientific Research Applications

(1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1s,2s,3r,4r)-Methyl 3-(®-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

methyl (1S,2S,3S,4R)-3-[(1R)-1-acetamido-2-ethylbutyl]-4-(diaminomethylideneamino)-2-hydroxycyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4/c1-5-9(6-2)13(19-8(3)21)12-11(20-16(17)18)7-10(14(12)22)15(23)24-4/h9-14,22H,5-7H2,1-4H3,(H,19,21)(H4,17,18,20)/t10-,11+,12+,13+,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEWLPUPWASTTL-RYMFRWLXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C1C(CC(C1O)C(=O)OC)N=C(N)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)[C@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)OC)N=C(N)N)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate
Reactant of Route 3
Reactant of Route 3
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate
Reactant of Route 4
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate
Reactant of Route 5
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate
Reactant of Route 6
(1s,2s,3r,4r)-Methyl 3-((r)-1-acetamido-2-ethylbutyl)-4-guanidino-2-hydroxycyclopentanecarboxylate

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